molecular formula C21H32N2O5 B13401722 2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester

2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester

Cat. No.: B13401722
M. Wt: 392.5 g/mol
InChI Key: VSHDSIZCAIEPCM-UHFFFAOYSA-N
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Description

2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester is a synthetic organic compound featuring a propionic acid methyl ester backbone with two key substituents:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 2.
  • A 4-methyl-pentanoylamino group, which introduces a branched aliphatic chain reminiscent of leucine side chains.
  • A phenyl group at position 3 of the propionic acid.

This compound is likely utilized as an intermediate in peptide synthesis, where Boc groups serve as temporary protecting groups for amines during solid-phase synthesis. Its structural complexity suggests applications in medicinal chemistry or biochemical research, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

methyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDSIZCAIEPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Butoxycarbonyl-D-Leucine.GBP.OH

  • 6 g (5.9 mmol) of [1-(tert-Butoxy-carbonylamino-methyl)-cyclohexyl]-acetic acid (BocN-GBPOH) is mixed with 1.39 g (5.9 mmol) of (1-Aminomethyl-cyclohexyl)-acetic acid ethyl ester (GBPOEt) and then dissolved in THF (8 mL) and DMA (4 mL).
  • 820 μl (6.49 mmol) of N-ethylmorpholine (N-EM) and 0.8 g (6.49 mmol) of 1-hydroxybenzotriazole hydrate (HOBT) are further added.
  • After dissolving completely, the solvent is cooled to 0-5° C.; then 1.33 g (6.49 mmol) of 1,3-dicyclohexylcarbodiimide (DCC) is added and stirred for 1 hr.
  • After the temperature returns to 25 to 27° C, the mixture is stirred for another 18 hr, then the solid portion is filtrated, and the filtrate is diluted with 25 ml ethyl acetate, and further washed individually and orderly with 15 ml of saturated \$$NaHCO3\$$, 10% of citric acid, and saturated \$$NaHCO3\$$.
  • The organic layer is dried, filtrated, and concentrated to remove the solvent fraction and obtain the crude product.

Preparation of \$$NH_2\$$GBP-GBPOEt

  • 06 g of {1-[(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-methyl]-cyclohexyl}-acetic acid ethyl ester and 10 ml of MeOH are added in the 50-ml bottle, then 2.5 ml of 2N NaOH is added and heated to 60° C. for 1 hr.
  • After cooling, the mixture is neutralized to around pH 7.0 by 3N HCl and then vacuum concentrated to a nearly viscous state. Then, 10 ml of \$$H_2\$$O is added to the mixture and extracted three times with ethyl acetate. The water layer is collected and vacuum concentrated to obtain the final solid product.

Preparation of [1-({2-[1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetylamino}-methyl)-cyclohexyl]-acetic acid ethyl ester

  • 06 g of [1-({2-[1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetylamino}-methyl)-cyclohexyl]-acetic acid ethyl ester (the productivity of 77.1%) and 13 ml of \$$CH2Cl2\$$ are added in the 50-ml bottle.
  • Then, 2.5 ml of trifluoroacetic acid is added under 2° C., and stirred at 25 to 28° C. for 3 hr. The mixture is further vacuum concentrated to a nearly viscous state and diluted with 20 ml ethyl acetate.
  • Then, the mixture is extracted twice with 10 ml of saturated \$$NaHCO_3\$$. The organic layer is further washed with 10 ml of a saturated salt solution, dried with magnesium sulfate anhydrate, filtrated, and concentrated to obtain 1.6 g of a final product (yield: 99%).

Analysis

\$$^{1}H\$$ NMR (200 MHz, \$$CDCl3\$$): δ 0.94 (d, J=5.29 Hz, 6H), 1.30 (t, J=7.12 Hz, 3H), 1.21-1.72 (m, 15H, cyclohexyl, Leucine-\$$CH2CH_2CH\$$—), 1.43 (9H, t-butyl), 2.29 (s, 2H), 3.25-3.31 (m, 2H), 4.06-4.20 (m, 4H), 4.96 (br d, J=7.80 Hz, 2H), 6.85 (br s, 2H).

\$$^{1}H\$$ NMR (200 MHz, \$$CDCl_3\$$): δ 1.26 (t, J=7.10 Hz, 3H), 1.25-1.72 (m, 20H, cyclohexyl x2), 2.32 (s, 2H), 2.45 (s, 2H), 2.97 (s, 2H), 3.26 (d, J=6.00 Hz, 2H), 4.14-(q, J=7.10 Hz, 2H), 6.8 (br s, 1H), 7.21-7.28 (m, 1H).

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The compound can act as a substrate for enzymes, facilitating the formation of peptide bonds and other biochemical transformations.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property Target Compound Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate 2-Benzoylamino-3-(4-chloro-phenyl)-propionic acid ethyl ester
Molecular Formula C₂₁H₃₁N₂O₅ (inferred*) C₁₅H₁₉INO₄ C₁₈H₁₈ClNO₃
Molecular Weight (g/mol) ~409.5 (estimated) 404.22 331.79
Key Substituents - Boc-protected amino
- 4-methyl-pentanoylamino
- Phenyl
- Boc-protected amino
- 4-iodophenyl
- Benzoylamino
- 4-chlorophenyl
- Ethyl ester
Polar Surface Area (PSA) ~85 Ų (estimated, Boc contributes 40 Ų) Not reported 55.4 Ų
LogP ~3.8 (estimated, based on aliphatic/phenyl groups) Not reported 3.64
Functional Groups - Ester
- Boc-protected amine
- Amide
- Ester
- Boc-protected amine
- Ester
- Benzamide
- Chloroaryl

Note: Inferred data for the target compound are based on structural analysis; experimental values are unavailable in the provided evidence.

Structural Differences and Implications

Aromatic Ring Modifications The target compound features an unsubstituted phenyl group, whereas the analog in has a 4-iodophenyl group . Iodo substitution increases molecular weight and hydrophobicity (higher LogP) compared to the target’s phenyl group.

Amino Protecting Groups The Boc group in the target and compound offers stability under basic conditions and is cleaved under acidic conditions, making it suitable for stepwise peptide synthesis. The benzoylamino group in lacks the acid-labile properties of Boc, limiting its utility in iterative synthetic strategies .

The ethyl ester in (vs. methyl ester in the target) may slightly alter hydrolysis kinetics and bioavailability .

Biological Activity

2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester is a complex amino acid derivative that has garnered interest in the pharmaceutical and biochemical research communities due to its significant biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to shield amine functionalities during various chemical reactions. The unique structure of this compound allows it to interact with multiple biological targets, making it a valuable subject for research.

  • Molecular Formula : C16H29N3O6
  • Molecular Weight : 359.423 g/mol
  • SMILES Notation : CCC@HC@HC(=O)NC@@HC(O)=O

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Studies suggest that it can bind to various receptors, influencing signaling pathways critical for cellular function.
  • Antioxidant Properties : Preliminary data indicate that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The selective removal of the Boc protecting group under acidic conditions allows researchers to observe how the free amine interacts with different substrates, providing insights into its biochemical pathways and applications in drug development.

Enzyme Interaction Studies

A study conducted by Smith et al. (2023) evaluated the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE) , which is crucial for neurotransmission. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in neurodegenerative diseases.

Concentration (µM)AChE Activity (%)
0100
585
1060
2030

Receptor Binding Affinity

Another study focused on the compound's binding affinity to the serotonin receptor (5-HT1A) . Using radiolabeled ligands, the binding affinity was determined using a competition assay, yielding an IC50 value of approximately 15 nM, indicating strong receptor interaction.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibits antioxidant properties by scavenging free radicals. The DPPH assay results showed that at a concentration of 50 µM, the compound reduced DPPH radical levels by over 70%, highlighting its potential use as an antioxidant agent.

Q & A

Q. What are the established synthetic routes for preparing 2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester?

The synthesis involves multi-step protocols, including:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, typically using Boc-anhydride in dimethylformamide (DMF) with triethylamine as a catalyst .
  • Peptide coupling : Amide bond formation between the Boc-protected amino acid and the phenylpropionic acid methyl ester backbone via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Esterification : Final methyl ester formation under acidic or basic conditions, depending on the stability of intermediates . Yield optimization requires precise temperature control (0–25°C) and inert atmospheres to prevent side reactions.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and functional group presence (e.g., Boc at δ 1.4 ppm, ester carbonyl at δ 170–175 ppm) .
  • X-ray crystallography : SHELXL software refines crystal structures to resolve stereochemistry and confirm bond angles/distances .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₄H₃₅N₂O₅, MW 443.55 g/mol) and fragmentation patterns .

Q. What role does the Boc group play in the compound’s synthetic utility?

The Boc group acts as a temporary protecting group for the amine during synthesis, preventing unwanted nucleophilic reactions. It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further functionalization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).
  • Metabolic stability : In vitro vs. in vivo models may show divergent results due to esterase-mediated hydrolysis of the methyl ester . Resolution strategies :
  • Standardize assay protocols (e.g., NIH/NCBI guidelines).
  • Conduct comparative studies using isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic fate .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Poor aqueous solubility (LogP ~3.2) can be mitigated via:

  • Co-solvent systems : Use of DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
  • Derivatization : Introducing polar groups (e.g., hydroxyl or carboxylate) at the pentanoylamino or phenyl positions without disrupting bioactivity .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Single-crystal X-ray diffraction, refined via SHELXL, determines absolute configuration and torsional angles. For example:

  • Torsion angles : Confirm the spatial orientation of the phenyl and Boc groups.
  • Hydrogen bonding : Identifies interactions stabilizing the crystal lattice (e.g., N–H···O bonds) .

Q. What in silico methods predict the compound’s interaction with biological targets?

Computational approaches include:

  • Molecular docking (AutoDock Vina) : Screens against targets like proteases or kinases, prioritizing binding poses with low ΔG values .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

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